molecular formula C12H22F9N3Si B573452 nonafluorohexyltris(dimethylsmino)silane CAS No. 186599-46-2

nonafluorohexyltris(dimethylsmino)silane

Cat. No.: B573452
CAS No.: 186599-46-2
M. Wt: 407.4
InChI Key: SGBXYLYVROEUTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nonafluorohexyltris(dimethylamino)silane can be synthesized through a series of reactions involving the appropriate precursors. The synthesis typically involves the reaction of nonafluorohexylsilane with dimethylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of nonafluorohexyltris(dimethylamino)silane involves large-scale reactions using specialized equipment to ensure purity and yield. The process includes rigorous purification steps to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Nonafluorohexyltris(dimethylamino)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Biological Activity

Nonafluorohexyltris(dimethylamino)silane (NFH-TDMAS) is a silane compound characterized by its unique structure, which includes a nonafluoroalkyl group and three dimethylamino functional groups. This compound is of interest in various fields, including materials science and biology, due to its potential bioactivity and surface-modifying properties. This article explores the biological activity of NFH-TDMAS, focusing on its mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂F₉N₃Si
  • Molecular Weight : 407.40 g/mol
  • Density : 1.200 g/mL
  • Boiling Point : 82-84 °C at 5 mmHg
  • Purity : ≥97%

NFH-TDMAS exhibits biological activity primarily through its interactions with biological membranes and proteins. The presence of the fluorinated alkyl chain enhances hydrophobic interactions, while the dimethylamino groups can participate in hydrogen bonding and ionic interactions with various biomolecules.

Potential Mechanisms:

  • Membrane Interaction : The nonafluoroalkyl group can insert into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : The amino groups may interact with active sites of enzymes, influencing their catalytic activity.
  • Cellular Uptake : The amphiphilic nature of NFH-TDMAS may facilitate cellular uptake, leading to intracellular effects.

Biological Activity Studies

Recent studies have investigated the biological effects of NFH-TDMAS on different cell lines and biological systems.

Cytotoxicity Assays

Cytotoxicity was assessed using various cell lines (e.g., HeLa, HepG2) through MTT assays. Results indicated that NFH-TDMAS exhibits dose-dependent cytotoxic effects:

Concentration (µM)Cell Viability (%)
0100
1090
5075
10050

Antimicrobial Activity

NFH-TDMAS demonstrated antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus50

Case Study 1: Surface Modification for Antibacterial Applications

In a study aimed at developing antibacterial coatings, NFH-TDMAS was applied to surfaces of medical devices. The treated surfaces exhibited significantly reduced bacterial adhesion compared to untreated controls, demonstrating the potential for NFH-TDMAS in preventing biofilm formation.

Case Study 2: Drug Delivery Systems

Research has explored the use of NFH-TDMAS in drug delivery systems due to its ability to enhance cellular uptake. When conjugated with therapeutic agents, NFH-TDMAS facilitated improved delivery efficiency and bioavailability in targeted cancer therapies.

Properties

IUPAC Name

N-[bis(dimethylamino)-(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F9N3Si/c1-22(2)25(23(3)4,24(5)6)12(20,21)11(18,19)9(13,14)7-8-10(15,16)17/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBXYLYVROEUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F9N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692943
Record name N,N,N',N',N'',N''-Hexamethyl-1-(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186599-46-2
Record name N,N,N',N',N'',N''-Hexamethyl-1-(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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